molecular formula C24H19N3O8 B12503313 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid

Cat. No.: B12503313
M. Wt: 477.4 g/mol
InChI Key: BBSAAJIMRIRWEU-UHFFFAOYSA-N
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Description

“(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid” is a chiral amino acid derivative functionalized with two key protective groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A photolabile, base-sensitive protecting group widely used in solid-phase peptide synthesis (SPPS) to shield the α-amino group during sequential coupling reactions .
  • 2,4-Dinitrophenyl (DNP): An electron-deficient aromatic substituent that confers unique reactivity, solubility, and spectroscopic properties. The nitro groups enhance electrophilicity, making the compound useful in conjugation chemistry or as a chromophore for UV detection .

This compound is primarily employed as a specialized building block in peptide synthesis and chemical biology. Its stereochemistry (R-configuration) ensures compatibility with enzymatically stable or bioactive peptide sequences, while the DNP group may serve as a handle for downstream modifications or analytical tracking .

Properties

IUPAC Name

3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSAAJIMRIRWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The S-enantiomer is commonly synthesized via Fmoc-SPPS, a method adaptable to the R-form with chiral starting materials.

Step Reagents/Conditions Purpose Yield
Amino Acid Activation Fmoc-N-hydroxysuccinimide ester, DIEA, DMF Attach Fmoc-protected amino acid to resin ~90%
Dinitrophenylation 2,4-Dinitrofluorobenzene (DNFB), DIEA, DMF Introduce 2,4-dinitrophenyl group ~85%
Deprotection Piperidine/DBU in DMF Remove Fmoc group during elongation >95%
Cleavage TFA/H₂O (9:1), anisole Release peptide from resin ~80%

Notes :

  • Chiral Resolution : For the R-form, replace L-amino acids with D-amino acids or employ chiral auxiliaries.
  • Side-Chain Protection : The 2,4-dinitrophenyl group is introduced post-Fmoc protection to prevent premature deprotection.

Critical Reaction Mechanisms

Fmoc Protection

The Fmoc group is introduced via N-hydroxysuccinimide (NHS) ester activation to minimize racemization. For the R-form, D-amino acid derivatives (e.g., D-Dap) are used.

Reaction :
$$ \text{Fmoc-NHS-ester} + \text{D-Dap} \xrightarrow{\text{DIEA, DMF}} \text{Fmoc-D-Dap} + \text{NHS} $$

Advantages :

  • Orthogonality : Compatible with Boc/tBu and Z/Bzl protection schemes.
  • Stability : Resists TFA cleavage but labile to piperidine/DBU.

Dinitrophenylation

The 2,4-dinitrophenyl group is added via nucleophilic aromatic substitution.

Reaction :
$$ \text{Fmoc-D-Dap} + \text{DNFB} \xrightarrow{\text{DIEA, DMF}} \text{Fmoc-Dap(Dnp)-OH} + \text{HF} $$

Optimized Conditions :

  • Catalyst : DIEA enhances nucleophilicity of the amino group.
  • Solvent : DMF or DCM to solubilize DNFB.

Purification and Characterization

Chromatography

  • Column : Reverse-phase HPLC (C18, 10–70% acetonitrile gradient).
  • Detection : UV at 410 nm (DNP absorption).
Parameter Value Source
Purity >98% (HPLC)
Molecular Weight 492.44 g/mol (S-form)
Retention Time ~26–27 min (S-substrate)

Mass Spectrometry

  • ESI-MS : Confirm [M+H]+ ion (e.g., 493.44 for S-form).

Challenges and Mitigation

Aggregation

  • Cause : Hydrophobic interactions in long peptides.
  • Solution : Use in situ neutralization (e.g., HATU/DIEA) to minimize aggregation.

Racemization

  • Risk : High during coupling or Fmoc deprotection.
  • Mitigation :
    • Low-Temperature Reactions : Maintain <0°C during critical steps.
    • Chiral Auxiliaries : Use D-amino acids with high enantiomeric excess.

Comparative Analysis of S vs. R Forms

Aspect S-Form R-Form
Starting Material L-Dap D-Dap or chiral resolution
Synthesis Yield ~85% (reported) Theoretical (analogous steps)
Applications Peptide synthesis, fluorogenic substrates Theoretical (biochemical studies)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dinitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Protecting Groups: The Fmoc group is widely used in peptide synthesis to protect amine functionalities.

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid would depend on its specific application. For example, in peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions until it is selectively removed under mild conditions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations:
  • Electron-Deficient vs. Hydrophobic Groups : The DNP group (target compound) enhances reactivity in nucleophilic aromatic substitution compared to halogenated (e.g., 4-Cl, 3,5-diF) or alkylated derivatives .
  • Disulfide Linkers : The disulfanyl-nitropyridine derivative (497.54 Da) offers redox-sensitive cleavage, a feature absent in the target compound .
  • Orthogonal Protection : The allyloxycarbonyl group in allows for Pd-mediated deprotection, enabling sequential synthesis steps incompatible with Fmoc removal .

Table 2: Hazard Profiles

Compound (Substituent) Hazard Statements Precautionary Measures
3-(2,4-Dinitrophenyl) H315, H319, H335 (Skin/eye irritation, respiratory toxicity) Avoid inhalation; use PPE
3-(3,5-Difluorophenyl) Not explicitly reported Standard lab handling (gloves, goggles)
Disulfanyl-nitropyridine H315, H319, H335 Avoid dust formation; ventilated storage

The DNP-containing target compound poses higher toxicity risks compared to halogenated analogs, necessitating stringent safety protocols .

Biological Activity

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid is a complex organic compound that serves as a significant building block in peptide synthesis and exhibits various biological activities. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dinitrophenyl moiety, contributes to its potential applications in medicinal chemistry.

  • Molecular Formula : C25H22N2O5
  • Molecular Weight : 430.46 g/mol
  • CAS Number : 1217610-39-3
  • IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid

Biological Activity

The biological activity of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid can be categorized into several key areas:

1. Antimicrobial Activity

Peptides synthesized using this compound have demonstrated antimicrobial properties. The incorporation of the dinitrophenyl group can enhance the interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains.

2. Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. The mechanism is thought to involve the modulation of cell signaling pathways related to apoptosis and cell proliferation.

3. Peptide Synthesis

The Fmoc group allows for the protection of amino acids during peptide synthesis, facilitating the creation of complex peptides that may possess various biological activities. This compound is particularly useful in synthesizing peptides that target specific receptors or pathways in cancer therapy.

Case Study 1: Antimicrobial Peptide Synthesis

A study focused on synthesizing antimicrobial peptides using (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid as a building block. The resulting peptides showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic applications.

Peptide SequenceMIC (µg/mL)Target Organism
Fmoc-Lys-DNP5Staphylococcus aureus
Fmoc-Leu-DNP10Bacillus subtilis

Case Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the anticancer effects of peptides derived from this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HCT116 (Colon)20Cell cycle arrest

The biological activity of this compound is primarily linked to its role in peptide synthesis and its structural components:

  • Fmoc Protection : The Fmoc group protects amino acids from unwanted reactions during synthesis, allowing for precise control over peptide formation.
  • Dinitrophenyl Group : This moiety may enhance binding affinity to biological targets, potentially increasing the therapeutic index of synthesized peptides.

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